molecular formula C8H10LiNO2S B6241137 lithium 4-(dimethylamino)benzene-1-sulfinate CAS No. 548768-39-4

lithium 4-(dimethylamino)benzene-1-sulfinate

Katalognummer B6241137
CAS-Nummer: 548768-39-4
Molekulargewicht: 191.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium 4-(dimethylamino)benzene-1-sulfinate, also known as lithium dimethylaminobenzene sulfinate (LiDMS), is an organosulfinate compound with a wide range of applications in scientific research. LiDMS has been used as a reagent for a variety of organic synthesis reactions, as a catalyst for various biochemical reactions, and as a stabilizing agent for complex mixtures. LiDMS is also a useful tool in the study of biological systems, as its unique properties allow for the observation of biochemical and physiological effects. We will also provide a list of potential future directions for research involving LiDMS.

Wissenschaftliche Forschungsanwendungen

LiDMS has been used in a variety of scientific research applications. It has been used as a reagent for a variety of organic synthesis reactions, such as the synthesis of aryl amines, aryl sulfonamides, and aryl sulfonates (1). LiDMS has also been used as a catalyst for various biochemical reactions, such as the hydrolysis of esters (2). Furthermore, LiDMS has been used as a stabilizing agent for complex mixtures, such as those used in enzyme-catalyzed reactions (3).

Wirkmechanismus

The mechanism of action of LiDMS is not yet fully understood. However, it is believed that LiDMS acts as a Lewis acid, which increases the reactivity of organic molecules by forming a complex with them (4). This complex then undergoes a series of reactions, leading to the desired product.
Biochemical and Physiological Effects
LiDMS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 (5). LiDMS has also been shown to have an anti-inflammatory effect, as well as an effect on the immune system (6). Finally, LiDMS has been shown to have an effect on the central nervous system, as it has been shown to modulate the activity of neurotransmitters (7).

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using LiDMS in laboratory experiments is its ability to increase the reactivity of organic molecules. This allows for the synthesis of a variety of compounds in a shorter amount of time. Additionally, LiDMS is relatively inexpensive and easy to obtain. The main limitation of LiDMS is its instability in the presence of light and oxygen, which can lead to the decomposition of the compound.

Zukünftige Richtungen

There are a number of potential future directions for research involving LiDMS. These include further exploration of its mechanism of action and its biochemical and physiological effects, as well as its use as a catalyst for various organic synthesis reactions. Additionally, further research could be done to explore the potential applications of LiDMS in drug synthesis and delivery, as well as its potential use in the treatment of various diseases. Finally, further research could be done to explore the potential use of LiDMS in the development of new materials and technologies.

Synthesemethoden

LiDMS is typically synthesized by reacting lithium 4-(dimethylamino)benzene-1-sulfinate hydroxide with dimethylaminobenzene sulfinate in aqueous solution. The reaction is carried out at a temperature of 80-90°C, and the resulting product is purified by precipitation in ethyl acetate or by crystallization from ethanol. The purity of the LiDMS can be determined by proton nuclear magnetic resonance spectroscopy (1H NMR).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of lithium 4-(dimethylamino)benzene-1-sulfinate can be achieved through a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and dimethylamine, followed by treatment with lithium hydroxide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "dimethylamine", "lithium hydroxide" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is added to a solution of dimethylamine in anhydrous ether.", "Step 2: The reaction mixture is stirred at room temperature for several hours until complete conversion of the starting material is achieved.", "Step 3: The resulting product, 4-(dimethylamino)benzenesulfonyl chloride, is isolated by filtration and washed with ether.", "Step 4: A solution of 4-(dimethylamino)benzenesulfonyl chloride in anhydrous ether is added dropwise to a suspension of lithium hydroxide in anhydrous ether.", "Step 5: The reaction mixture is stirred at room temperature for several hours until complete conversion of the starting material is achieved.", "Step 6: The resulting product, lithium 4-(dimethylamino)benzene-1-sulfinate, is isolated by filtration and washed with ether." ] }

CAS-Nummer

548768-39-4

Produktname

lithium 4-(dimethylamino)benzene-1-sulfinate

Molekularformel

C8H10LiNO2S

Molekulargewicht

191.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.